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Compound Name:
3,3-Dimethyl-4'-

methoxybutyrophenone

CAS No.: 85157-92-2

Cat. No.: B1322010

Get Quote

Abstract
3,3-Dimethyl-4'-methoxybutyrophenone (C₁₃H₁₈O₂, MW 206.[1][2][3]28) serves as a critical

intermediate in the synthesis of sterically hindered ligands and functionalized aromatic

scaffolds.[1] Its structure features a para-methoxy substituted benzoyl core coupled to a bulky

neopentyl-like tail.[1] This guide provides a definitive reference for its identification via Nuclear

Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS),

emphasizing the distinct spectral signatures arising from the steric bulk of the tert-butyl group

and the electronic effects of the methoxy substituent.[1]

Structural Analysis & Synthesis Context
Understanding the molecular architecture is prerequisite to interpreting the spectral data.[1]

The molecule consists of two distinct domains:

Electron-Rich Aromatic Core: A 4-methoxyphenyl (anisyl) group, which acts as a spectral

anchor in the aromatic region.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1322010#bc-rfq
https://www.benchchem.com/product/b1322010/docs?utm_src=pdf-body#3-3-dimethyl-4-methoxybutyrophenone-spectral-data-technical-guide
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_-3-methylbutan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/20185245
https://pmc.ncbi.nlm.nih.gov/articles/PMC3505176/
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_-3-methylbutan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_-3-methylbutan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_-3-methylbutan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_-3-methylbutan-1-one
https://pubchem.ncbi.nlm.nih.gov/compound/1-_4-Methoxyphenyl_-3-methylbutan-1-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322010?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterically Bulky Aliphatic Chain: A 3,3-dimethylbutyryl chain.[1] The presence of a quaternary

carbon at the

-position (relative to the carbonyl) simplifies the aliphatic NMR splitting patterns significantly
compared to linear butyrophenones.[1]

Synthesis Workflow (Friedel-Crafts Acylation): The compound is typically synthesized via the

Friedel-Crafts acylation of anisole using 3,3-dimethylbutyryl chloride (tert-butylacetyl chloride)

and a Lewis acid catalyst (

).[1]
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Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target ketone.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound are characterized by high symmetry in the aliphatic region

due to the tert-butyl group and the isolated methylene unit.

2.1. ¹H NMR Data (400 MHz, CDCl₃)
The proton spectrum exhibits a classic AA'BB' aromatic pattern and two distinct aliphatic

singlets.[1]
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

7.92 - 7.96
Doublet (

Hz)
2H

Ar-H (Ortho to

C=O)

Deshielded by

carbonyl

anisotropy.[1]

6.90 - 6.94
Doublet (

Hz)
2H

Ar-H (Ortho to

OMe)

Shielded by

mesomeric effect

of oxygen.[1]

3.86 Singlet 3H

Characteristic

methoxy

resonance.[1]

2.82 Singlet 2H
(

-CH2)

Isolated

methylene.[1] No

splitting

(adjacent C is

quaternary).[1]

1.06 Singlet 9H

tert-Butyl group.

[1] Intense

singlet.

Technical Insight: The key differentiator for this molecule versus linear butyrophenone is the

signal at 2.82 ppm.[1] In a linear chain, this would be a triplet; here, it is a sharp singlet

because the adjacent

-carbon has no protons.[1] This confirms the 3,3-dimethyl substitution pattern.

2.2. ¹³C NMR Data (100 MHz, CDCl₃)
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Shift (

, ppm)
Carbon Type Assignment

197.8 Quaternary (C=O)
Ketone carbonyl (conjugated).

[1]

163.2 Quaternary (Ar-O)
Aromatic C-4 (attached to

OMe).[1]

130.5 Methine (CH)
Aromatic C-2,6 (Ortho to

C=O).[1]

130.1 Quaternary (Ar-C)
Aromatic C-1 (attached to

C=O).[1]

113.6 Methine (CH)
Aromatic C-3,5 (Ortho to

OMe).[1]

55.4
Methyl (

)
Methoxy carbon.[1]

48.2
Methylene (

)
-Methylene carbon.[1]

31.5 Quaternary (C)
-Quaternary carbon (

).[1]

29.9
Methyl (

)

tert-Butyl methyls (3 equivalent

carbons).[1]

Mass Spectrometry (MS)
The fragmentation pattern is dominated by

-cleavage adjacent to the carbonyl group, characteristic of aromatic ketones.

Experimental Parameters (EI, 70 eV):
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Molecular Ion (

): m/z 206 (Weak/Moderate intensity)[1]

Base Peak: m/z 135[1]

Fragmentation Pathway:

-Cleavage (Dominant): Cleavage of the bond between the carbonyl carbon and the

-methylene group yields the resonance-stabilized 4-methoxybenzoyl cation (anisoyl ion).[1]

McLafferty Rearrangement: Although sterically hindered, the

-hydrogens (on the tert-butyl methyls) allow for a McLafferty rearrangement, eliminating
isobutene.[1]

[1]
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m/z 150
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(- Isobutene)

Phenyl Cation
m/z 77

- CO
(- 28 Da)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Ionization (EI) MS.[1]
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Infrared Spectroscopy (IR)
The IR spectrum confirms the presence of the conjugated ketone and the ether functionality.

Wavenumber (

)
Intensity Functional Group Vibrational Mode

2950 - 2860 Medium C-H (Aliphatic)
Stretching (dominantly

t-butyl C-H).[1]

1670 - 1675 Strong C=O[1] (Ketone)

Carbonyl stretching

(lowered by

conjugation).[1]

1600, 1575 Medium C=C (Aromatic)
Ring skeletal

vibrations.

1255 Very Strong C-O (Aryl Alkyl Ether)

Asymmetric C-O-C

stretch (Anisole band).

[1]

1170 Strong C-C(=O)-C
Ketone skeletal

stretch.[1]

1030 Strong O-CH3
Symmetric C-O

stretch.[1]

830 - 840 Strong Ar-H

Out-of-plane bending

(para-disubstituted

benzene).[1]

Experimental Protocol: Sample Preparation
To ensure spectral fidelity, follow this standardized preparation protocol.

Step-by-Step Methodology:

Solvent Selection:

For NMR: Use Deuterated Chloroform (
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) containing 0.03% TMS as an internal standard.[1] The compound is highly soluble in

.[1]

For MS: Dissolve in HPLC-grade Methanol or Acetonitrile.[1]

NMR Tube Preparation:

Dissolve 10-15 mg of the sample in 0.6 mL of

.

Filter the solution through a cotton plug within a glass pipette directly into the NMR tube to

remove suspended solids (e.g., residual aluminum salts from synthesis).[1]

Acquisition Parameters:

¹H NMR: Pulse angle 30°, Relaxation delay (D1) 1.0 s, Number of scans (NS) 16.[1]

¹³C NMR: Proton-decoupled, Relaxation delay 2.0 s, Number of scans 256-512 (due to

quaternary carbons).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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